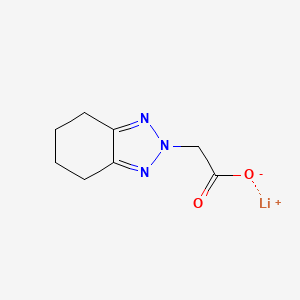

lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate is a complex organic compound that combines the properties of lithium ions with a benzotriazole derivative This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate typically involves the following steps:

Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole derivative. This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Lithiation: The benzotriazole derivative is then lithiated using a lithium reagent such as lithium hydroxide or lithium carbonate in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Acetylation: The lithiated benzotriazole is subsequently reacted with acetic acid or an acetyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can also occur, especially at the benzotriazole ring, potentially yielding reduced forms of the compound.

Substitution: The acetate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzotriazole oxides, while reduction could produce benzotriazole hydrides.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has indicated that derivatives of lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate exhibit significant antibacterial properties. For instance, a study demonstrated the synthesis of lactam ring analogs with notable antibacterial activity against various bacterial strains. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to increased permeability and subsequent cell lysis .

Neuroprotective Effects

Lithium compounds are well-known for their neuroprotective effects. The specific derivative mentioned has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and inflammation .

Psychiatric Applications

Lithium salts are traditionally used in the treatment of bipolar disorder. The specific compound may enhance the therapeutic effects of lithium by improving its solubility and bioavailability. This can lead to more effective management of mood stabilization in patients .

Polymerization Catalysis

This compound has been investigated as a catalyst for lactide polymerization. Studies have shown that lithium complexes can facilitate the ring-opening polymerization process efficiently, resulting in high molecular weight polymers with controlled architectures. This application is significant for developing biodegradable materials for packaging and medical applications .

Electrochemical Applications

The compound's lithium ion component is particularly valuable in electrochemistry. It has been explored as an electrolyte additive in lithium-ion batteries to enhance performance metrics such as capacity retention and cycle stability. Ab initio calculations have suggested that additives like this compound can optimize redox potentials within battery systems .

Case Study 1: Antibacterial Efficacy

A specific study focused on synthesizing various derivatives of this compound and evaluating their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Neuroprotection in Cellular Models

In vitro experiments using neuronal cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. This suggests a protective effect against neurodegeneration that warrants further investigation in vivo .

Mecanismo De Acción

The mechanism of action of lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate involves interactions at the molecular level with various targets. The lithium ion can modulate ionic balances and signaling pathways, while the benzotriazole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparación Con Compuestos Similares

Similar Compounds

Lithium acetate: A simpler lithium salt used in various chemical applications.

Benzotriazole: A parent compound known for its corrosion inhibition properties.

Lithium benzotriazole: A related compound combining lithium and benzotriazole, but without the acetyl group.

Uniqueness

Lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate is unique due to the combination of lithium’s electrochemical properties and the versatile benzotriazole moiety. This dual functionality makes it particularly interesting for applications requiring both ionic conductivity and chemical stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

Lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate is a complex organic compound that combines lithium ions with a benzotriazole derivative. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies and findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: Lithium; 2-(4,5,6,7-tetrahydrobenzotriazol-2-yl)acetate

- CAS Number: 2219379-42-5

- Molecular Weight: Not explicitly provided.

Synthesis:

The synthesis typically involves:

- Formation of Benzotriazole Derivative: Cyclization of precursors under acidic or basic conditions.

- Lithiation: Using lithium reagents in solvents like THF or DMSO.

- Acetylation: Reacting the lithiated compound with acetic acid or acetyl chloride.

Antimicrobial Properties

Benzotriazole derivatives have been extensively studied for their antimicrobial activity. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Inhibited growth at varying concentrations |

| Staphylococcus aureus | Potent antimicrobial activity |

| Candida albicans | Effective antifungal properties |

In a study on benzotriazole derivatives, compounds demonstrated dose-dependent inhibition against Trypanosoma species, suggesting potential for antiprotozoal applications .

Anticancer Activity

Research has highlighted the potential of benzotriazole derivatives in cancer treatment. For instance:

- Compounds derived from benzotriazole have shown selective cytotoxicity against various cancer cell lines such as HepG2 and NCI-H661.

- The mechanism often involves the inhibition of topoisomerase enzymes critical for DNA replication .

The biological activity of this compound is believed to stem from:

- Lithium Ion Modulation: Alters ionic balances and signaling pathways within cells.

- Benzotriazole Moiety Interaction: Potentially interacts with proteins and enzymes to inhibit their activity or alter function.

Study on Antimicrobial Activity

A comprehensive study tested various benzotriazole derivatives against bacterial and fungal strains. The results indicated that specific substitutions on the benzotriazole ring significantly enhanced antimicrobial potency. For example:

- Compounds with hydrophobic groups exhibited increased activity against Candida albicans with MIC values ranging from 12.5 μg/mL to 25 μg/mL .

Anticancer Investigations

Another study focused on the anticancer properties of related compounds. It was found that certain derivatives were effective in reducing cell viability in cancer cell lines by over 70% at specific concentrations after 48 hours of exposure .

Propiedades

IUPAC Name |

lithium;2-(4,5,6,7-tetrahydrobenzotriazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.Li/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11;/h1-5H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXZLOGRTWSZSK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC2=NN(N=C2C1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.